N-Isopropyl-3-methoxy-4-nitrobenzamide
Description
N-Isopropyl-3-methoxy-4-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 4-position, a methoxy group at the 3-position, and an isopropylamide substituent on the benzene ring.
Key structural features influencing its behavior include:
Properties
IUPAC Name |
3-methoxy-4-nitro-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-7(2)12-11(14)8-4-5-9(13(15)16)10(6-8)17-3/h4-7H,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNFPTALGXYPNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-3-methoxy-4-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 3-methoxybenzamide to introduce the nitro group, followed by alkylation with isopropylamine to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-3-methoxy-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of functionalized benzamides.
Scientific Research Applications
N-Isopropyl-3-methoxy-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Isopropyl-3-methoxy-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and propan-2-yl groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key benzamide derivatives and their substituent variations:
Notes:
- Electron effects : Nitro groups (e.g., in N-(3-chlorophenethyl)-4-nitrobenzamide) increase reactivity in electrophilic substitutions compared to methoxy or bromo substituents.
- Solubility : Isopropylamide groups (e.g., in N-Isopropyl-4-bromo-3-methoxybenzamide) likely reduce water solubility compared to dimethylamide derivatives due to increased hydrophobicity.
- Synthetic yields : Steric hindrance from bulky amide groups (e.g., diisopropyl in ) may lower reaction yields compared to smaller substituents.
Spectroscopic and Physical Properties
- Melting Points : Analogs with nitro groups (e.g., 4-nitrobenzamides) typically exhibit higher melting points than methoxy derivatives due to stronger intermolecular interactions.
- NMR Trends : Methoxy protons resonate at δ 3.7–3.9 ppm, while nitro groups deshield adjacent protons, shifting aromatic signals downfield.
- Safety: Bromo and nitro substituents often require stringent handling measures (e.g., ventilation, PPE), as noted in Safety Data Sheets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
